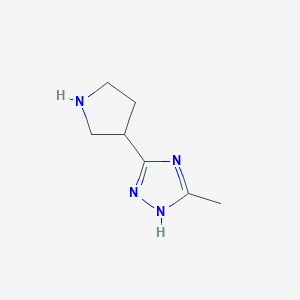

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

5-methyl-3-pyrrolidin-3-yl-1H-1,2,4-triazole |

InChI |

InChI=1S/C7H12N4/c1-5-9-7(11-10-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3,(H,9,10,11) |

InChI Key |

UQWFVUXCVOHHLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole with methylating agents under basic conditions to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole

- Key Differences : Incorporates a methoxy group at position 4 of the pyrrolidine ring.

- Impact : The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration compared to the parent compound. This derivative is prioritized in CNS-targeted drug development .

- Molecular Weight : 224.6 g/mol.

3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole Dihydrochloride

- Key Differences : Features dimethyl substitution at positions 3 and 5, with a dihydrochloride salt form.

- Impact: The dihydrochloride salt increases aqueous solubility (critical for intravenous formulations).

- Molecular Weight : 219.71 g/mol .

5-Methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole (CAS 25433-36-7)

- Key Differences : Replaces pyrrolidine with a pyridin-2-yl group.

- Impact : The aromatic pyridine ring introduces π-π stacking capabilities, enhancing interactions with aromatic residues in enzyme active sites. However, reduced basicity compared to pyrrolidine may lower solubility at physiological pH .

5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

- Key Differences : Substituted with a trifluoromethyl group at position 3.

- Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, favoring prolonged half-life in vivo. This derivative is often explored in agrochemicals for enhanced environmental persistence .

Physicochemical Properties

*Thermal stability data inferred from structurally similar triazoles .

Biological Activity

5-Methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure:

The compound has the following molecular formula: with a molecular weight of 152.20 g/mol. It is classified under the triazole family, which is known for its diverse biological activities.

CAS Number: 1417637-02-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays conducted on A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibit substantial cytotoxic effects.

Case Study: Anticancer Activity Assessment

In a study assessing various derivatives of triazoles, it was found that:

- Compound 21 , a derivative of this triazole, showed potent anticancer activity against A549 cells with a significant reduction in cell viability (66% post-treatment viability compared to controls).

- The study utilized an MTT assay to evaluate cell viability after exposure to a concentration of 100 µM for 24 hours.

Table 1: Cytotoxicity Results Against A549 Cells

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control (Cisplatin) | 50% | 10 |

| This compound | 66% | Not specified |

| Compound 21 | 34% | Not specified |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that certain derivatives demonstrate efficacy against multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study:

- Compound 21 exhibited favorable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 1–8 µg/mL.

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Control (Vancomycin) | 0.25 | High |

| Compound 21 | 1–8 | Moderate to High |

| Other Derivatives | >64 | None |

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways associated with apoptosis and cell cycle regulation in cancer cells. Additionally, its antimicrobial action may stem from interference with bacterial cell wall synthesis or protein synthesis mechanisms.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole?

A multi-step synthesis is typically employed, involving:

- Step 1 : Condensation of diethyl oxalate with ketones under basic conditions (e.g., NaH in toluene) to form intermediates like ethyl 4-hydroxy-4-(substituted phenyl)-2-oxobut-3-enoate .

- Step 2 : Cyclization with hydrazine hydrate to generate pyrazole or triazole precursors .

- Step 3 : Functionalization of the pyrrolidine moiety via nucleophilic substitution or reductive amination, followed by purification using column chromatography or recrystallization . Key challenges include regioselectivity control and minimizing byproducts during cyclization.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard:

- Data Collection : Use single-crystal XRD with Mo/Kα radiation.

- Refinement : Employ SHELXL for structure solution and refinement, addressing hydrogen bonding and disorder .

- Visualization : ORTEP-III or Mercury for 3D representation . Example crystallographic parameters (from analogous triazoles):

| Parameter | Value |

|---|---|

| Space group | Monoclinic, C2/c |

| a, b, c | 12.734, 13.937, 9.065 Å |

| Unit cell volume | 1578.3 ų |

Q. What purification and characterization techniques are critical for ensuring compound purity?

- Purification : High-performance liquid chromatography (HPLC) with C18 columns or size-exclusion chromatography .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolidine substitution pattern) .

- Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation .

- Elemental Analysis : Combustion analysis for C, H, N content .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal lattice inform supramolecular behavior?

Graph set analysis (Etter’s rules) is applied to categorize intermolecular interactions:

Q. What computational strategies predict its biological target interactions?

Molecular docking and dynamics simulations are used:

- Target Selection : Prioritize enzymes like 14-α-demethylase (antifungal target, PDB: 3LD6) .

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do structural modifications influence its bioactivity?

Structure-activity relationship (SAR) studies involve:

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the pyrrolidine or triazole positions .

- Assays : Test against bacterial/fungal strains (e.g., Candida albicans) via microdilution methods (MIC values).

- Key Finding : Methyl groups enhance lipophilicity, improving membrane penetration, while polar substituents reduce toxicity .

Q. What challenges arise in resolving tautomeric or conformational equilibria?

- Tautomer Identification : Variable-temperature NMR or IR spectroscopy to detect keto-enol equilibria .

- Dynamic NMR : Monitor chemical shift coalescence for interconverting conformers (e.g., pyrrolidine ring puckering) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) to map energy barriers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.